1-(4-TERT-BUTYLBENZOYL)-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL
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Overview
Description
1-(4-TERT-BUTYLBENZOYL)-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound that features a pyrazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-TERT-BUTYLBENZOYL)-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. One common method involves the condensation of 4-tert-butylbenzoyl chloride with 3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-TERT-BUTYLBENZOYL)-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-TERT-BUTYLBENZOYL)-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-TERT-BUTYLBENZOYL)-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one
- 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Uniqueness
1-(4-TERT-BUTYLBENZOYL)-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole and pyridine ring makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H23N3O2 |
---|---|
Molecular Weight |
337.4g/mol |
IUPAC Name |
(4-tert-butylphenyl)-(5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazol-1-yl)methanone |
InChI |
InChI=1S/C20H23N3O2/c1-14-12-20(25,17-6-5-11-21-13-17)23(22-14)18(24)15-7-9-16(10-8-15)19(2,3)4/h5-11,13,25H,12H2,1-4H3 |
InChI Key |
DUYSACDMGNTLEG-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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